REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[C:23](=[O:24])([O-:25])[O-:26].[CH3:15][OH:16].[Ca+2:21].[H:13][H:14].[N:1](=[N+:2]=[N-:3])[c:4]1[c:5]([C:11]#[N:12])[n:6][c:7]([F:10])[cH:8][n:9]1.[Pd+2:22]>>[NH2:1][c:4]1[c:5]([C:11]#[N:12])[n:6][c:7]([F:10])[cH:8][n:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Ca+2]
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Name
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N#Cc1nc(F)cnc1N=[N+]=[N-]
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
N#Cc1nc(F)cnc1N=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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[Pd+2]
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Name
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|
Type
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product
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Smiles
|
N#Cc1nc(F)cnc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |